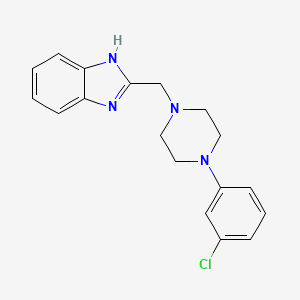
Dopamine D4 receptor antagonist-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dopamine D4 receptor antagonist-1 is a compound that selectively inhibits the dopamine D4 receptor, a subtype of the dopamine receptor family. Dopamine receptors are part of the G protein-coupled receptor family and play a crucial role in modulating neurotransmission in the brain. The dopamine D4 receptor is involved in various physiological processes, including cognition, attention, and emotional regulation .
Vorbereitungsmethoden
The synthesis of dopamine D4 receptor antagonist-1 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of the antagonist is synthesized through a series of reactions, including nucleophilic substitution and cyclization.
Functional group modifications: Various functional groups are introduced to enhance the selectivity and potency of the compound. This may involve reactions such as alkylation, acylation, and reduction.
Purification and characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry.
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice .
Analyse Chemischer Reaktionen
Dopamine D4 receptor antagonist-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound to their reduced forms.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Dopamine D4 receptor antagonist-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of dopamine receptor ligands and to develop new selective antagonists.
Biology: The compound is employed in research to understand the role of dopamine D4 receptors in various physiological and pathological processes, including neuropsychiatric disorders.
Medicine: this compound is investigated for its potential therapeutic applications in conditions such as schizophrenia, attention deficit hyperactivity disorder, and substance use disorders.
Wirkmechanismus
Dopamine D4 receptor antagonist-1 exerts its effects by binding to the dopamine D4 receptor and preventing the activation of the receptor by dopamine. This inhibition blocks the downstream signaling pathways mediated by the receptor, including the modulation of cyclic adenosine monophosphate levels and the activation of protein kinases. The compound’s selectivity for the dopamine D4 receptor over other dopamine receptor subtypes is achieved through specific interactions with the receptor’s binding site .
Vergleich Mit ähnlichen Verbindungen
Dopamine D4 receptor antagonist-1 is unique in its high selectivity and potency for the dopamine D4 receptor compared to other dopamine receptor subtypes, such as dopamine D2 and dopamine D3 receptors. Similar compounds include:
Dopamine D2 receptor antagonists: These compounds inhibit the dopamine D2 receptor and are used in the treatment of conditions like schizophrenia and bipolar disorder.
Dopamine D3 receptor antagonists: These compounds selectively inhibit the dopamine D3 receptor and are investigated for their potential in treating substance use disorders and other neuropsychiatric conditions.
The uniqueness of this compound lies in its ability to selectively target the dopamine D4 receptor, making it a valuable tool for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C18H19ClN4 |
|---|---|
Molekulargewicht |
326.8 g/mol |
IUPAC-Name |
2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H19ClN4/c19-14-4-3-5-15(12-14)23-10-8-22(9-11-23)13-18-20-16-6-1-2-7-17(16)21-18/h1-7,12H,8-11,13H2,(H,20,21) |
InChI-Schlüssel |
BRLVOVGBNYPHBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


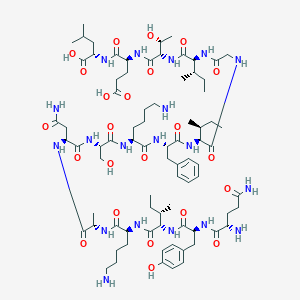

![4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]ethyl]benzamide](/img/structure/B12393720.png)

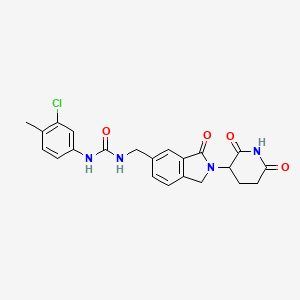
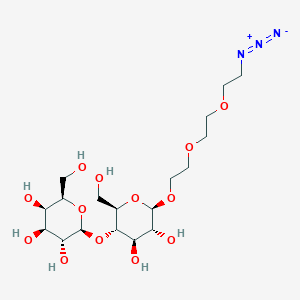

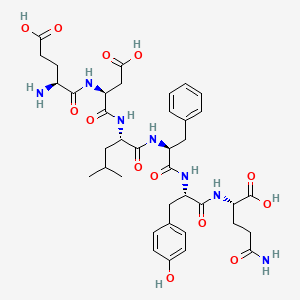


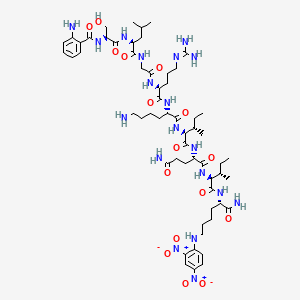
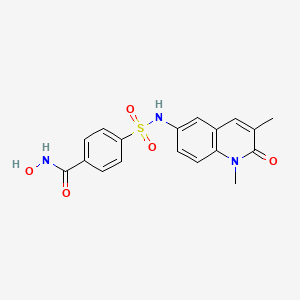

![tert-butyl N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate](/img/structure/B12393797.png)
